Zofenoprilat N-Ethyl Succinimide
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Overview
Description
Zofenoprilat N-Ethyl Succinimide: is a derivative of Zofenoprilat, a compound known for its applications in medicinal chemistry. It has a molecular formula of C21H26N2O5S2 and a molecular weight of 450.57 . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Chemical Reactions Analysis
Zofenoprilat N-Ethyl Succinimide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Zofenoprilat N-Ethyl Succinimide is used extensively in scientific research, particularly in the fields of:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is studied for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Zofenoprilat N-Ethyl Succinimide involves its interaction with specific molecular targets. It acts as an inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the regulation of blood pressure. By inhibiting ACE, this compound helps to lower blood pressure and has potential cardioprotective effects .
Comparison with Similar Compounds
Zofenoprilat N-Ethyl Succinimide is unique compared to other similar compounds due to its specific molecular structure and functional groups. Similar compounds include:
Zofenopril: The parent compound, which is also an ACE inhibitor.
Enalaprilat: Another ACE inhibitor with a different molecular structure.
Lisinopril: A widely used ACE inhibitor with distinct pharmacological properties.
These compounds share similar mechanisms of action but differ in their molecular structures and specific applications.
Properties
IUPAC Name |
(2R,4S)-1-[(2S)-3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S2/c1-3-22-18(24)10-17(20(22)26)29-12-13(2)19(25)23-11-15(9-16(23)21(27)28)30-14-7-5-4-6-8-14/h4-8,13,15-17H,3,9-12H2,1-2H3,(H,27,28)/t13-,15+,16-,17?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNKOWANPJZWMF-FGKSTEJMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)CC(C1=O)SC[C@@H](C)C(=O)N2C[C@H](C[C@@H]2C(=O)O)SC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.